N-(3-formylphenyl)methanesulfonamide
Overview
Description
N-(3-formylphenyl)methanesulfonamide is a compound that belongs to the class of methanesulfonamides, characterized by the presence of a sulfonamide group attached to a methane moiety, which is further linked to an aromatic ring containing a formyl group. This class of compounds has been the subject of various studies due to their interesting chemical and physical properties, as well as their potential applications in different fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives often involves the use of coupling reactions, such as the Sonogashira cross-coupling, which was employed to synthesize N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a related compound . This method typically involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The synthesis yields are generally high, and the structures of the synthesized compounds are confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is often studied using density functional theory (DFT) calculations, which provide insights into the conformational preferences and electronic structure of these molecules. For instance, DFT calculations have been used to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide . Similar computational methods have been applied to other derivatives to determine the most stable conformers and to analyze the vibrational spectra .
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the formyl group in N-(3-formylphenyl)methanesulfonamide can potentially undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions. The sulfonamide group can also engage in reactions, such as protonation under superacidic conditions, as demonstrated by the preparation of protonated methanesulfonamide using superacidic systems . Additionally, the N-acylation of methanesulfonamides has been explored, leading to the development of chemoselective N-acylation reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are closely related to their molecular structure. Vibrational spectroscopy, including FT-IR and Raman, is commonly used to study these properties by analyzing the vibrational modes of the molecules . NMR spectroscopy provides information on the electronic environment of the nuclei in the molecule, which is influenced by the molecular conformation and the presence of different functional groups . Theoretical calculations complement these experimental techniques by predicting properties such as dipole moments, hyperpolarizability, and thermodynamic properties, which are important for understanding the reactivity and stability of the compounds . The molecular electrostatic potential and frontier molecular orbitals are also analyzed to predict the sites of reactivity and the direction of chemical reactions .
Scientific Research Applications
1. Molecular Structure and Conformation
The molecular structure and self-association of derivatives of N-(3-formylphenyl)methanesulfonamide in solution have been explored. For instance, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal forms (Sterkhova, Moskalik, & Shainyan, 2014).
2. Computational Study on Molecular Properties
DFT quantum chemical investigation has been conducted on similar compounds, such as N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide. This study includes analyses of molecular conformation, NMR chemical shifts, and vibrational transitions (Karabacak, Cinar, & Kurt, 2010).
3. Chemoselective N-Acylation Reagents
Research has been conducted on developing storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents. This is a result of systematic research on the structure-reactivity relationship of these compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).
4. Theoretical Calculations for Antioxidant Activity
Theoretical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and determine the molecular orbitals involved in spectrum formation, primarily focusing on their antioxidant activity (Xue, Shahab, Zhenyu, & Padabed, 2022).
Safety And Hazards
properties
IUPAC Name |
N-(3-formylphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSSTWZEANOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383412 | |
Record name | N-(3-formylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-formylphenyl)methanesulfonamide | |
CAS RN |
55512-05-5 | |
Record name | N-(3-formylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-formylphenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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